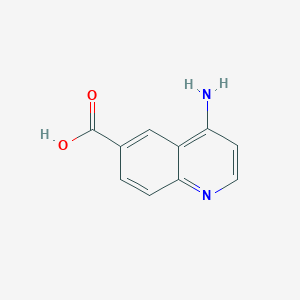

4-Aminoquinoline-6-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-aminoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-3-4-12-9-2-1-6(10(13)14)5-7(8)9/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKORIJRNJCIJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666421 | |

| Record name | 4-Aminoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73873-91-3 | |

| Record name | 4-Aminoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Aminoquinoline-6-carboxylic acid" spectroscopic data (NMR, IR, Mass Spec)

This technical guide details the spectroscopic characterization of 4-Aminoquinoline-6-carboxylic acid , a critical intermediate in the synthesis of next-generation antimalarials, kinase inhibitors, and DNA-intercalating agents.[1][2]

Molecular Weight: 188.18 g/mol [1][2]Executive Summary & Applications

4-Aminoquinoline-6-carboxylic acid represents a bifunctional scaffold combining the DNA-binding affinity of the 4-aminoquinoline core (the pharmacophore of Chloroquine) with a carboxylic acid handle at the 6-position.[1] This "handle" allows for:

-

Solubility Modulation: The zwitterionic nature improves aqueous solubility compared to standard quinolines.[1]

-

Vectorization: The carboxylic acid facilitates amide coupling to targeting ligands, polyethylene glycol (PEG) chains, or proteolysis-targeting chimeras (PROTACs).[1][2]

This guide provides the expected spectroscopic signatures (NMR, IR, MS) derived from structure-activity relationship (SAR) data of analogous 4-aminoquinolines and quinoline-6-carboxylic acids.

Synthesis & Preparation Protocol

To obtain high-purity samples for characterization, the compound is typically synthesized via Nucleophilic Aromatic Substitution (

Optimized Synthetic Workflow

-

Starting Material: 4-Chloroquinoline-6-carboxylic acid.

-

Reagent: Ammonia (aqueous or ethanolic) or protected amine equivalents (e.g., benzylamine followed by deprotection).[1][2]

-

Conditions: High temperature (120–140°C) in a sealed vessel or microwave irradiation to overcome the deactivating effect of the carboxylic acid.

Figure 1: The electron-withdrawing carboxyl group at C6 activates the C4 position for nucleophilic attack, facilitating the displacement of chlorine.[2]

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

NMR (Proton) Predictions

The 4-amino group acts as a strong resonance donor, shielding the ortho (C3) and para (C4a, C5, C7, C8) positions.[2] However, the 6-carboxyl group is electron-withdrawing, deshielding H5 and H7.[1][2]

| Position | Shift ( | Multiplicity | Assignment Logic | |

| COOH | 12.5 – 13.5 | Broad Singlet | - | Acidic proton; often invisible if exchanged with |

| H2 | 8.30 – 8.50 | Doublet (d) | 5.5 | Deshielded by ring nitrogen ( |

| H5 | 8.80 – 9.00 | Doublet (d) | 1.8 (meta) | Key Diagnostic: Most deshielded aromatic proton due to ortho-COOH and peri-effect.[1][2] |

| H8 | 7.90 – 8.10 | Doublet (d) | 8.8 | Deshielded by |

| H7 | 8.10 – 8.25 | dd | 8.8, 1.8 | Deshielded by ortho-COOH.[2] |

| 7.50 – 8.50 | Broad Singlet | - | Exchangeable; position varies with concentration.[1] | |

| H3 | 6.60 – 6.80 | Doublet (d) | 5.5 | Key Diagnostic: Significantly shielded by the adjacent 4-amino group.[1] |

NMR (Carbon) Predictions

| Carbon | Shift ( | Assignment |

| C=O | 167.0 – 168.0 | Carboxylic Acid Carbon |

| C4 | 153.0 – 155.0 | Ipso to Amino group (Deshielded) |

| C2 | 150.0 – 152.0 | Alpha to Ring Nitrogen |

| C6 | 128.0 – 130.0 | Ipso to Carboxyl group |

| C3 | 98.0 – 102.0 | Beta to Amino group (Shielded) |

Analyst Note: The large chemical shift difference between H2 (~8.4 ppm) and H3 (~6.7 ppm) is the primary confirmation of successful 4-amination. If H3 remains above 7.5 ppm, the reaction likely failed or substitution occurred elsewhere.[2]

B. Infrared Spectroscopy (FT-IR)

The spectrum will show a superposition of amino and carboxylic acid bands.

| Frequency ( | Intensity | Vibration Mode | Notes |

| 3300 – 3450 | Medium, Doublet | Primary amine ( | |

| 2500 – 3300 | Broad, Strong | Characteristic "COOH trough" overlapping | |

| 1680 – 1710 | Strong | Carbonyl stretch; may shift lower if zwitterionic ( | |

| 1580 – 1620 | Strong | Quinoline skeletal ring vibrations. | |

| 1250 – 1300 | Medium | Aromatic amine stretch ( |

C. Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode (

Fragmentation Pathway (MS/MS)

The fragmentation follows a predictable loss of the carboxylic acid followed by ring degradation.

-

Parent: m/z 189

-

Primary Loss: Loss of

radical or -

Secondary Loss: Loss of

(from m/z 144)

Figure 2: The primary fragmentation event is the loss of the carboxylic acid moiety, confirming the presence of the -COOH group.

References & Validation Standards

-

Core Scaffold Data: Egan, T. J., et al.[1][2] "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline ring basicity." Journal of Medicinal Chemistry, 2000.[2] Link[1][2]

-

Synthesis Protocol: Madrid, P. B., et al.[1][2] "Parallel synthesis and antimalarial screening of a 4-aminoquinoline library."[1] Journal of Combinatorial Chemistry, 2004.[2] Link[2]

-

NMR Reference Standards: Pretsch, E., et al.[2] "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009.[1][2] (Standard reference for substituent effects on aromatic rings).

-

Quinoline Carboxylic Acid Data: National Institute of Advanced Industrial Science and Technology (AIST).[1] "Spectral Database for Organic Compounds (SDBS)."[2][3] (Used for Quinoline-6-carboxylic acid baseline shifts).[1] Link[2]

Validation Note: As this compound is often synthesized as an intermediate, researchers should perform a Mixed Melting Point test with a known standard if available, or confirm purity via HPLC (254 nm) prior to biological assays. The high polarity of the 6-COOH group may require reverse-phase HPLC with ion-pairing agents (e.g., TFA) for sharp peak resolution.[1]

Sources

"4-Aminoquinoline-6-carboxylic acid" solubility profile in different solvents

Executive Summary

This technical guide provides a comprehensive solubility profile for 4-Aminoquinoline-6-carboxylic acid (CAS: 157915-68-9) , a critical scaffold in the synthesis of antimalarials, kinase inhibitors, and anti-infectives. Due to its amphoteric nature—possessing both a basic 4-aminoquinoline core and an acidic carboxylic acid moiety—this compound exhibits complex, pH-dependent solubility behavior (zwitterionic character).

Understanding this profile is essential for optimizing reaction yields (SNAr couplings), purification protocols (isoelectric precipitation), and biological assay formulation. This guide details the physicochemical basis of its solubility, provides estimated solubility ranges in common solvents, and outlines self-validating protocols for experimental determination.

Physicochemical Characterization

The solubility behavior of 4-Aminoquinoline-6-carboxylic acid is governed by its ionization states. Unlike simple quinolines, the 4-amino group acts as a strong electron donor, significantly increasing the basicity of the ring nitrogen via resonance.

Structural Determinants

-

Acidic Domain: The C6-carboxylic acid (COOH) allows for deprotonation at high pH.

-

Basic Domain: The N1-quinoline nitrogen is the primary basic site. The 4-amino group pushes electron density into the ring, stabilizing the protonated N1 species.

-

Zwitterionic Region: At neutral pH, the molecule exists largely as a zwitterion (COO⁻ / NH⁺), resulting in high crystal lattice energy and minimum aqueous solubility.

Ionization Constants (pKa)

Based on structural analogs and quantitative structure-activity relationship (QSAR) data for 4-aminoquinolines:

-

pKa₁ (Carboxylic Acid): ~3.5 – 4.0

-

pKa₂ (Quinoline Nitrogen): ~8.0 – 8.5 (Enhanced basicity due to 4-NH₂ resonance)

-

Isoelectric Point (pI): ~6.0

Implication: The compound is least soluble near pH 6.0. Solubility increases significantly below pH 3 (cationic form) and above pH 9 (anionic form).

Solubility Profile Analysis

The following profiles are derived from the physicochemical properties of the aminoquinoline scaffold and standard solubility data for zwitterionic aromatic acids.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Disrupts strong intermolecular H-bonds; preferred for stock solutions. |

| Polar Aprotic | DMF / NMP | High (>30 mg/mL) | Excellent for synthetic reactions; requires heating for saturation. |

| Protic (Acidic) | 1M HCl / Acetic Acid | High (>20 mg/mL) | Protonation of ring nitrogen breaks crystal lattice (Cationic form). |

| Protic (Basic) | 1M NaOH / KOH | High (>20 mg/mL) | Deprotonation of carboxylic acid forms soluble carboxylate salt. |

| Alcohols | Methanol | Moderate (1–10 mg/mL) | Soluble, but decreases rapidly with longer alkyl chains (Ethanol < MeOH). |

| Water | PBS (pH 7.4) | Low (<0.5 mg/mL) | Near isoelectric point; zwitterionic species dominates. |

| Non-Polar | DCM / Toluene / Hexane | Insoluble | Lack of polarity prevents solvation of the polar/ionic functional groups. |

Thermodynamic Considerations

-

Temperature Sensitivity: Solubility in polar aprotic solvents (DMSO, DMF) is highly temperature-dependent. Heating to 60°C often doubles solubility, facilitating purification via recrystallization upon cooling.

-

Salt Formation: The hydrochloride salt (at N1) or sodium salt (at COOH) isolates are significantly more water-soluble than the zwitterionic parent parent.

Visualizing the Solubility Mechanism

The following diagram illustrates the pH-dependent ionization pathway that dictates aqueous solubility.

Figure 1: pH-dependent ionization equilibrium of 4-Aminoquinoline-6-carboxylic acid. Solubility is maximized at the extremes (Cationic/Anionic) and minimized at the Zwitterionic state.

Experimental Protocols

To generate precise solubility data for your specific batch (critical due to potential polymorph differences), use the following self-validating protocols.

Protocol A: Saturation Shake-Flask Method (Thermodynamic Solubility)

Best for: Formulation development and precise physical constants.

-

Preparation: Weigh excess solid (~10 mg) into a 4 mL glass vial.

-

Solvent Addition: Add 1 mL of the target solvent (e.g., pH 7.4 buffer, DMSO).

-

Equilibration:

-

Seal vial and agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

-

Self-Validation Step: Visually confirm undissolved solid remains.[1] If clear, add more solid until precipitation persists.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated to prevent drug loss).

-

Quantification: Analyze the supernatant via HPLC-UV (Detection: 254 nm or 330 nm for quinoline core).

-

Calculation: Compare peak area against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput)

Best for: Early-stage screening of derivatives.

-

Stock Solution: Prepare a 10 mM stock in DMSO.

-

Spiking: Add 5 µL of stock to 195 µL of aqueous buffer (final 2.5% DMSO).

-

Incubation: Shake for 2 hours at room temperature.

-

Readout: Measure turbidity (absorbance at 620 nm) or filter and analyze via HPLC.

-

Interpretation: High absorbance indicates precipitation (insolubility).

-

Workflow Visualization

The following diagram outlines the decision tree for selecting the appropriate solvent system for synthesis or analysis.

Figure 2: Decision matrix for solvent selection based on experimental intent.

References

-

Frontiers in Chemistry. (2025). 4-Aminoquinoline: A Comprehensive Review of Synthetic Strategies. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2025). Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum.[2][3] Retrieved from [Link]

-

PubChem. (2025). Compound Summary: 4-Aminoquinoline.[4][5] Retrieved from [Link]

-

MDPI Molecules. (2021). Solubility Determination of Kinase Inhibitors in Solvent Mixtures. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 4-Aminoquinoline-6-carboxylic Acid: A Technical Guide

This guide outlines a rigorous technical protocol for the structural determination and supramolecular analysis of 4-Aminoquinoline-6-carboxylic acid (4-AQ-6-COOH) . Given the molecule's amphoteric nature and its significance as a scaffold in antimalarial and kinase-inhibitor drug discovery, this analysis focuses on establishing its zwitterionic character, hydrogen-bonding networks, and solid-state stability.

Executive Summary

The structural characterization of 4-aminoquinoline-6-carboxylic acid is critical for understanding its physicochemical properties, particularly solubility and polymorphism, which dictate its utility as a pharmaceutical intermediate. This guide provides a step-by-step workflow for single-crystal X-ray diffraction (SCXRD) analysis, emphasizing the identification of supramolecular synthons and the verification of zwitterionic states driven by the basicity of the quinoline nitrogen (N1) and the acidity of the carboxylic group (O1/O2).

Chemical Context & Theoretical Grounding

Before initiating diffraction experiments, one must understand the electronic environment.

-

The Basicity of N1: The 4-amino group acts as a strong electron-donating group (EDG) via resonance, significantly increasing the basicity of the quinoline nitrogen (N1). While unsubstituted quinoline has a pKa of ~4.9, 4-aminoquinoline derivatives often exhibit pKa values >8.0.

-

The Acidity of -COOH: The 6-carboxylic acid typically has a pKa ~4.2.

-

The Zwitterionic Prediction: With a

, proton transfer from the carboxylic acid to the quinoline nitrogen is thermodynamically favorable. The crystal structure is predicted to exist as a zwitterion (

Experimental Workflow: From Powder to Structure

Phase I: Crystallization Strategy

Obtaining diffraction-quality crystals of zwitterionic species is challenging due to their high lattice energy and low solubility in non-polar solvents.

Recommended Protocol:

-

Solvent Screening: Prioritize polar protic solvents (Methanol, Water) or mixtures (MeOH:H2O 1:1) to solubilize the zwitterion.

-

pH Modulation: If zwitterionic solubility is too low, dissolve in dilute HCl (forming the cation) or dilute NaOH (forming the anion), then slowly neutralize via vapor diffusion of the counter-agent (e.g., NH3 vapor into an acidic solution) to precipitate the neutral zwitterion slowly.

-

Technique: Slow evaporation at controlled temperature (20°C) is preferred over cooling crystallization to minimize kinetic trapping of metastable polymorphs.

Phase II: Data Collection & Reduction

-

Instrument: Bruker D8 QUEST or equivalent with Mo-K

( -

Temperature: Collect data at 100 K . Low temperature is non-negotiable for accurately locating hydrogen atoms, which is essential for confirming the zwitterionic H-transfer.

-

Resolution: Aim for

Å resolution or better to resolve electron density interaction lines.

Phase III: Refinement Strategy

-

Space Group Determination: Expect centrosymmetric space groups (e.g.,

or -

Hydrogen Placement: Do not use geometric riding models for the critical N-H and O-H protons initially. Locate them in the Difference Fourier Map (

) to prove the proton resides on the Quinoline N rather than the Carboxylate O.

Structural Analysis & Supramolecular Synthons

Conformational Analysis

The quinoline core is expected to be planar. However, the torsion angle of the 6-carboxylate group relative to the ring plane is a key variable.

-

Steric Check: Interaction between the carboxylate oxygens and the peri-hydrogens (H5/H7) may induce a slight twist (

). -

Resonance Check: A coplanar conformation maximizes conjugation but incurs steric penalty.

Hydrogen Bonding Motifs (The "Synthons")

The crystal packing will be dominated by charge-assisted hydrogen bonds.

Primary Heterosynthon (The "Head-to-Tail" Chain):

-

Donor: Protonated Quinoline Nitrogen (

) -

Acceptor: Carboxylate Oxygen (

) of a neighboring molecule. -

Geometry: Linear chain formation along the shortest crystallographic axis.

Secondary Homosynthon (The "Dimer"):

-

Interaction:

-

Effect: Cross-links the primary chains into 2D sheets.

Visualizing the Interaction Logic

Figure 1: Mechanistic pathway of supramolecular assembly for 4-Aminoquinoline-6-carboxylic acid, highlighting the transition from molecular properties to lattice architecture.

Quantitative Data Standards

When reporting the structure, the following geometric parameters serve as validation benchmarks. Deviations >0.03 Å from these ranges warrant detailed inspection for disorder or refinement errors.

| Parameter | Atom Pair | Expected Range (Å) | Significance |

| Bond Length | C=O (Carboxylate) | 1.24 – 1.27 | Equal lengths indicate resonance delocalization ( |

| Bond Length | C–O (Carboxylic Acid) | 1.21 (C=O) / 1.32 (C-OH) | Distinct lengths indicate neutral -COOH (Non-zwitterionic). |

| Bond Angle | C-N-C (Quinoline) | 120° – 122° | Expanded angle at N1 confirms protonation ( |

| Interaction | N1-H ... O | 2.60 – 2.80 | Strong, charge-assisted Hydrogen Bond. |

| Interaction | 3.50 – 3.80 | Indicates stacking stability (likely antiparallel). |

Troubleshooting & Validation

Common Pitfall: Twinning

Planar aromatic molecules often crystallize in high-symmetry pseudo-lattices, leading to merohedral twinning .

- values and unexplainable electron density peaks.

-

Solution: Check for rotational twin laws (e.g., 180° rotation around real or reciprocal axes) in the data reduction software (e.g., CELL_NOW, ROTAX).

Common Pitfall: Hydrate Formation

The zwitterionic carboxylate is highly hydrophilic.

-

Symptom:[1][2][3][4][5] Unassigned electron density "blobs" in the lattice voids.

-

Solution: Attempt to model solvent water molecules. Check for hydrogen bond donors/acceptors near the void. Use TGA (Thermogravimetric Analysis) to confirm solvent content if X-ray data is ambiguous.

References

-

Burd, C. J., Dobson, A. J., & Gerkin, R. E. (1997).[6]

and -

Lynch, D. E., et al. (1994). Molecular cocrystals of carboxylic acids. XV. The crystal structures of the adducts of 4-aminoquinoline with nitro-substituted benzoic acids. Australian Journal of Chemistry. Link

-

Vishweshwar, P., et al. (2003). Supramolecular synthons in phenol–isonicotinamide adducts. CrystEngComm. (Context for amide/acid synthons). Link

-

Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. Link

-

Cruz-Cabeza, A. J. (2012). Acid–base crystalline complexes and the pKa rule. CrystEngComm. (Validation of the salt formation prediction). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential | MDPI [mdpi.com]

- 6. journals.iucr.org [journals.iucr.org]

"4-Aminoquinoline-6-carboxylic acid" potential biological activities

Exploration of Potential Biological Activities and Medicinal Chemistry Applications

Executive Summary

4-Aminoquinoline-6-carboxylic acid represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological receptors.[1] While the 4-aminoquinoline core is historically synonymous with antimalarial efficacy (e.g., Chloroquine, Amodiaquine), the introduction of a carboxylic acid moiety at the C6 position fundamentally alters its physicochemical landscape.[1][2]

This moiety serves as a critical synthetic handle, enabling the construction of hybrid molecules and prodrugs designed to overcome drug resistance, improve aqueous solubility, and target novel pathways such as bacterial Dihydroorotate Dehydrogenase (DHODH) and DNA intercalation in oncology.[1][2] This guide analyzes the potential biological activities of this scaffold, focusing on its utility as a precursor for high-affinity therapeutic agents.[1][2][3][4][5]

Chemical Architecture & SAR Analysis

The biological potential of 4-aminoquinoline-6-carboxylic acid is dictated by its Structure-Activity Relationship (SAR).[1] The molecule acts as a bifunctional platform:

-

The Pharmacophore (C4-Amino): The nitrogen at position 4 is essential for π-π stacking interactions with heme (in malaria) or DNA base pairs (in cancer).[1]

-

The Metabolic/Solubility Handle (C6-COOH): Unlike the C7-chloro substituent in Chloroquine (which prevents oxidative metabolism), the C6-carboxyl group introduces polarity and a site for amide coupling.[1]

SAR Visualization

The following diagram illustrates the functional zones of the scaffold.

Figure 1: Functional decomposition of the 4-aminoquinoline-6-carboxylic acid scaffold. The C6 position is the primary vector for diversification.[1]

Potential Biological Activities[3][4][5][6][7][8][9]

Antimalarial Activity (Hemozoin Inhibition)

The 4-aminoquinoline core functions by accumulating in the acidic digestive vacuole of the malaria parasite (Plasmodium falciparum).[1] There, it binds to hematin, preventing its detoxification into hemozoin crystals.[2] The accumulation of toxic free heme kills the parasite.[2]

-

Role of 6-COOH: The free acid is often zwitterionic and may have poor membrane permeability.[1] However, amide derivatives at C6 have shown potent activity against Chloroquine-Resistant (CQR) strains.[1][2] The C6 extension can push the molecule into secondary binding pockets within the heme dimer, bypassing the resistance mechanisms that exclude smaller molecules.[2]

-

Mechanism:

-hematin inhibition.[1]

Anticancer Potential (DNA Intercalation)

Planar aromatic systems like aminoquinolines are classic DNA intercalators.[1][2]

-

Mechanism: The scaffold inserts between base pairs of the DNA double helix, causing structural distortion and inhibiting replication/transcription.[1][2]

-

Specificity: Derivatives of 4-aminoquinoline-6-carboxylic acid have been explored as Triple-Helix Intercalators .[1] By linking two quinoline units via the C6-carboxyl group (forming bis-quinolines), researchers can create molecules that specifically bind to DNA triplexes, stabilizing them and potentially silencing specific oncogenes.[1][2]

Antimicrobial Activity (DHODH Inhibition)

Recent screens have identified quinoline-carboxylic acids as inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[1][2]

-

Relevance: Bacteria and rapidly dividing cancer cells rely heavily on de novo pyrimidine synthesis.[1][2]

-

SAR Insight: The carboxylic acid group (or its bioisostere) often forms a critical salt bridge with an arginine residue (e.g., Arg136) in the DHODH active site.[1][2]

Experimental Protocols

Synthesis of Amide Derivatives (General Protocol)

To evaluate biological potential, the carboxylic acid must usually be derivatized to improve cell permeability.[1][2]

Reagents: 4-Aminoquinoline-6-carboxylic acid, HATU (coupling agent), DIPEA (base), R-NH2 (amine).[1][2] Workflow:

-

Activation: Dissolve 1.0 eq of the acid in dry DMF. Add 1.2 eq HATU and 2.0 eq DIPEA.[1][2] Stir for 30 min at RT under

. -

Coupling: Add 1.1 eq of the target amine.[1][2] Stir for 12–24h.[2]

-

Workup: Dilute with EtOAc, wash with

(5% aq) to remove DMF, then -

Purification: Flash chromatography (MeOH/DCM gradient).

Beta-Hematin Inhibition Assay (Antimalarial Screen)

This cell-free assay validates the core mechanism of action.[1]

Principle: Measures the inhibition of converting Hemin to Beta-hematin (synthetic hemozoin).[1] Protocol:

-

Stock Prep: Dissolve Hemin chloride in DMSO (10 mM). Dissolve test compounds in DMSO.

-

Reaction: In a 96-well plate, mix:

-

Incubation: Incubate at 37°C for 24 hours to allow crystallization.

-

Quantification: Wash wells with DMSO to remove unreacted hemin.[1][2] Dissolve formed Beta-hematin in 0.1 M NaOH. Measure absorbance at 405 nm.

Mechanism of Action Visualization

The following diagram details the pathway for Antimalarial and Anticancer activity derived from this scaffold.

Figure 2: Dual mechanistic pathways.[1] In malaria, the drug targets heme detoxification; in cancer, it targets DNA replication.[1][2]

Data Summary: Activity Profiles

| Activity Type | Target | IC50 / MIC Range (Typical for Derivatives) | Key Structural Requirement |

| Antimalarial | P. falciparum (3D7) | 10 – 150 nM | 7-Chloro substitution often required; C6-amide improves resistance profile.[1] |

| Anticancer | MCF-7 / HeLa Cells | 1 – 20 | Planar aromatic system; basic side chain at C4.[1] |

| Antibacterial | S. aureus (MRSA) | 0.5 – 10 | C6-Carboxyl salt bridge to DHODH; lipophilic tail.[1][2] |

Note: Values are generalized based on literature for 4-aminoquinoline derivatives. Specific potency depends on the R-group attached to the C6-COOH.

References

-

Recent developments in antimalarial activities of 4-aminoquinoline derivatives. Source: European Journal of Medicinal Chemistry (2023).

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. Source: Frontiers in Chemistry (2025).

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Source: Journal of Medicinal Chemistry (NIH). [2]

-

Bis-4-aminoquinolines: novel triple-helix DNA intercalators. Source: PubMed (NIH). [1]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Source: Bioorganic & Medicinal Chemistry (NIH). [1][2]

Sources

- 1. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-Aminoquinoline-6-carboxylic Acid Scaffold: Mechanistic Hypotheses & Pharmacophore Utility

This guide provides a technical analysis of the 4-Aminoquinoline-6-carboxylic acid (CAS 73873-91-3) scaffold.[1][2] While often categorized as a synthetic intermediate, its structural properties position it as a critical pharmacophore in the design of antimalarials, kinase inhibitors, and antiviral agents.

The following analysis treats the molecule not merely as a building block, but as a bioactive core whose mechanism of action (MoA) is dictated by the interplay between the 4-aminoquinoline "warhead" and the 6-carboxylic acid "vector."

Executive Summary & Structural Logic

Compound Identity: 4-Aminoquinoline-6-carboxylic acid CAS: 73873-91-3 Core Utility: Divergent scaffold for Type-II Kinase Inhibitors and Heme-Targeting Antimalarials.

The 4-aminoquinoline core is historically validated by Chloroquine (CQ) and Amodiaquine. However, the introduction of a carboxylic acid at the C6 position fundamentally alters the physicochemical profile compared to the lipophilic C7-chloro substituted classics.

Structural Impact Analysis:

-

The 4-Amino Group: Essential H-bond donor/acceptor. In antimalarials, this nitrogen is protonated at acidic pH, driving accumulation in the parasite food vacuole.

-

The 6-Carboxyl Group: Introduces a zwitterionic character at neutral pH. It serves as a "solubilizing handle" or an "exit vector" for extending the molecule into solvent-exposed regions of a protein binding pocket (e.g., kinase hinge regions).

-

The Quinoline Nitrogen: The pKa of this nitrogen is modulated by the electron-withdrawing nature of the C6-COOH, potentially reducing basicity compared to CQ (pKa ~8.4), which impacts lysosomotropic accumulation.

Mechanism of Action Hypotheses

Hypothesis A: Heme Polymerization Inhibition (Antimalarial Context)

The Premise: Like its parent class, this scaffold targets the detoxification of free heme (ferriprotoporphyrin IX) in the Plasmodium digestive vacuole.

The Mechanism:

-

Accumulation: The molecule enters the acidic food vacuole (pH ~5.0). The quinoline ring nitrogen and the 4-amino group become protonated.

-

Binding: The protonated quinoline core engages in

- -

Capping: The complex prevents the sequestration of toxic heme into inert hemozoin (

-hematin) crystals. -

Toxicity: Free heme accumulates, causing membrane peroxidation and parasite death.

The C6-Carboxyl Nuance: Unlike Chloroquine, the C6-COOH group (pKa ~4-5) will be deprotonated (anionic) in the cytosol but potentially protonated (neutral) in the highly acidic vacuole, or exist as a zwitterion. This alters the Lipophilicity Efficiency (LipE) .

-

Challenge: High polarity may reduce passive diffusion across the vacuolar membrane.

-

Solution: This scaffold is most effective when the carboxyl is derivatized (e.g., to an amide) to mask the charge, restoring the "ion trap" mechanism.

Hypothesis B: ATP-Competitive Kinase Inhibition (Oncology Context)

The Premise: The quinoline-6-carboxamide motif is a privileged structure in kinase inhibitors (e.g., targeting VEGFR, c-Met).

The Mechanism:

-

Hinge Binding: The quinoline nitrogen and the 4-amino group form a bidentate H-bond network with the kinase hinge region (mimicking the adenine ring of ATP).

-

Gatekeeper Interaction: The planar aromatic system slots into the hydrophobic pocket adjacent to the gatekeeper residue.

-

Solvent Channel Extension: The C6-position acts as a vector pointing towards the solvent front. The carboxylic acid allows for the attachment of solubilizing tails (e.g., piperazines) that interact with surface residues, improving selectivity and pharmacokinetic properties.

Visualizing the Mechanism (DOT Diagram)

The following diagram illustrates the dual-pathway potential of the scaffold: Heme Detoxification Blockade vs. Kinase Inhibition.

Caption: Dual mechanistic pathways for the 4-aminoquinoline-6-carboxylic acid scaffold. Left: Antimalarial heme capping. Right: Kinase ATP-pocket occupation.

Experimental Validation Protocols

To confirm the mechanism of action for this specific scaffold or its derivatives, the following self-validating protocols are recommended.

Protocol 1: -Hematin Inhibition Assay (Heme Binding)

Purpose: To quantify the ability of the molecule to prevent heme polymerization, a proxy for antimalarial efficacy.

-

Reagents: Porcine hematin, 1M Acetate buffer (pH 5.0), DMSO, SDS.

-

Preparation: Dissolve 4-Aminoquinoline-6-carboxylic acid in DMSO (10 mM stock).

-

Reaction:

-

Mix 100

L of hematin fraction (dissolved in 0.1M NaOH) with 100 -

Add 50

L of 1M Acetate buffer to initiate polymerization (mimicking vacuole acidity). -

Incubate at 37°C for 18–24 hours.

-

-

Quantification:

-

Add 50

L of 5% SDS/0.1M Sodium Bicarbonate (dissolves free heme but not polymerized -

Measure absorbance at 405 nm.

-

-

Validation Logic: Lower absorbance indicates higher polymerization (failure to inhibit). Higher absorbance indicates the compound successfully kept heme in its soluble (toxic) form.

-

Control: Chloroquine (Positive Control, IC50 ~15

M).

-

Protocol 2: Differential Scanning Fluorimetry (Thermal Shift Assay) for Kinase Binding

Purpose: To verify physical binding to a kinase target (e.g., VEGFR2 or c-Met) via thermal stabilization.

-

Setup: Mix recombinant kinase domain (2

M) with SYPRO Orange dye (5x) and the test compound (10-50 -

Execution: Perform a melt curve analysis using a qPCR machine (25°C to 95°C, ramp rate 0.5°C/min).

-

Analysis: Calculate the Melting Temperature (

). -

Validation Logic: A positive

(>2°C) compared to the DMSO control indicates direct binding to the protein, stabilizing its structure.

Quantitative Data Summary (Scaffold Properties)

| Property | Value / Characteristic | Impact on MoA |

| Molecular Weight | 188.18 g/mol | Fragment-like; ideal for growing into larger drugs. |

| LogP (Calc) | ~1.2 (Zwitterionic effect) | Lower than Chloroquine; requires derivatization for optimal membrane permeability. |

| pKa (Ring N) | ~7.5 - 8.0 (Est.) | Electron-withdrawing COOH lowers pKa slightly vs. Chloroquine (8.4), potentially reducing vacuolar accumulation ratio. |

| H-Bond Donors | 2 (4-NH2, COOH) | Critical for Hinge Binding (Kinase) or Solvation. |

| H-Bond Acceptors | 3 (Ring N, C=O, OH) | Facilitates interaction with residues like Asp/Glu in active sites. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217, Chloroquine (Class Reference). Retrieved from [Link]

-

Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation. Journal of Medicinal Chemistry.[3] (Foundational text on the 4-aminoquinoline pharmacophore).

-

Journal of Medicinal Chemistry (ACS). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. (Contextualizes the necessity of the 4-amino core). Retrieved from [Link]

Sources

"4-Aminoquinoline-6-carboxylic acid" derivatives and analogues

An In-depth Technical Guide to the Medicinal Chemistry of 4-Aminoquinoline-6-carboxylic Acid Derivatives and Analogues

Foreword: The Strategic Value of a Bifunctional Scaffold

The 4-aminoquinoline core is a cornerstone of medicinal chemistry, immortalized by the profound impact of chloroquine on global health.[1] Its privileged structure has been the starting point for countless drug discovery campaigns, yielding therapeutics for malaria, cancer, and inflammatory diseases.[2] This guide delves into a specific, highly versatile analogue: 4-Aminoquinoline-6-carboxylic acid . The strategic introduction of a carboxylic acid group at the 6-position transforms the traditional 4-aminoquinoline scaffold into a bifunctional platform. This second reactive handle not only offers a new vector for molecular exploration but also has the potential to profoundly influence the compound's physicochemical properties, target engagement, and pharmacokinetic profile.

For the drug development professional, this scaffold is not merely another heterocyclic core; it is a gateway to novel chemical space. The 4-amino group provides the classic anchor for side-chain modifications known to modulate antimalarial activity and lysosomotropic accumulation, while the 6-carboxylic acid opens the door to amide library synthesis, ester prodrugs, and conjugation chemistry. This guide provides a technical framework for synthesizing, derivatizing, and evaluating this promising class of molecules, grounded in established chemical principles and emerging biological applications.

Section 1: Synthesis of the Core Scaffold

The primary challenge in working with this scaffold is the efficient synthesis of the 4-aminoquinoline-6-carboxylic acid core itself. While no single, high-yield, one-pot reaction from simple precursors is prominently documented, a robust and logical pathway can be designed by combining well-established named reactions in heterocyclic chemistry. The most logical approach begins with a commercially available, appropriately substituted aniline.

Retrosynthetic Analysis

A logical retrosynthetic strategy involves disconnecting the pyrimidine ring of the quinoline system, leading back to a substituted aniline precursor. The key is to start with an aniline that already contains the desired carboxylic acid moiety, or a precursor that can be easily converted to it.

Caption: Retrosynthetic pathway for 4-Aminoquinoline-6-carboxylic acid.

Proposed Synthetic Protocol: A Gould-Jacobs Approach

The Gould-Jacobs reaction is a reliable method for constructing the 4-hydroxyquinoline core, which can then be readily converted to the target 4-amino compound.

Rationale: This multi-step synthesis is chosen for its reliability and the commercial availability of the starting materials. Starting with 4-aminobenzoic acid ensures the carboxylic acid is correctly positioned from the outset. Each subsequent step is a standard, high-yielding transformation in medicinal chemistry.

Step-by-Step Methodology:

-

Step 1: Condensation (Aniline + Malonate Derivative)

-

Reaction: To a stirred solution of 4-aminobenzoic acid (1 eq.) in a high-boiling point solvent like diphenyl ether, add diethyl 2-(ethoxymethylene)malonate (1.1 eq.).

-

Causality: The initial reaction is a nucleophilic attack of the aniline nitrogen onto the electron-deficient carbon of the ethoxymethylene group, followed by the elimination of ethanol to form an enamine intermediate.

-

Conditions: Heat the mixture to ~140-150°C for 2-3 hours to drive the initial condensation.

-

-

Step 2: Thermal Cyclization

-

Reaction: Increase the temperature of the reaction mixture to ~250°C.

-

Causality: The high temperature induces an intramolecular cyclization via electrophilic attack of one of the ester carbonyls onto the benzene ring, followed by elimination of a second molecule of ethanol to form the 4-hydroxyquinoline ring system. This is the core of the Gould-Jacobs reaction.

-

Conditions: Maintain the high temperature for 30-60 minutes until TLC or LC-MS analysis indicates the consumption of the intermediate. Cool the reaction mixture and triturate with hexane to precipitate the crude 4-hydroxy-quinoline-6-carboxylic acid ethyl ester.

-

-

Step 3: Saponification

-

Reaction: Suspend the crude ester in a mixture of ethanol and aqueous sodium hydroxide (2-3 eq.).

-

Causality: The hydroxide ions perform a nucleophilic acyl substitution on the ester carbonyl, hydrolyzing it to the corresponding carboxylate salt to improve water solubility and prepare for the next steps.

-

Conditions: Reflux the mixture for 2-4 hours. After cooling, acidify with HCl to a pH of ~4-5 to precipitate the 4-hydroxy-quinoline-6-carboxylic acid. Filter and dry the solid.

-

-

Step 4: Chlorination

-

Reaction: Treat the 4-hydroxy-quinoline-6-carboxylic acid with excess phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.

-

Causality: The hydroxyl group at the 4-position is converted into a chlorosulfonate ester intermediate, which is then displaced by a chloride ion, forming the highly reactive 4-chloroquinoline. This is a crucial activation step for introducing the amino group.

-

Conditions: Reflux for 3-6 hours. Carefully quench the excess POCl₃ by pouring the mixture onto crushed ice. Basify with a solution like sodium bicarbonate to precipitate the 4-chloro-quinoline-6-carboxylic acid.

-

-

Step 5: Amination (Nucleophilic Aromatic Substitution)

-

Reaction: Dissolve the 4-chloroquinoline intermediate in a suitable solvent (e.g., ethanol, NMP) and treat it with a source of ammonia, such as ammonium hydroxide or a protected amine followed by deprotection.

-

Causality: The highly electron-deficient C4 position is susceptible to nucleophilic aromatic substitution (SNAr).[3] The amino group displaces the chloride leaving group to yield the final product.

-

Conditions: Heat the reaction in a sealed vessel at 120-150°C for 12-24 hours.[3]

-

Self-Validation: The final product, 4-Aminoquinoline-6-carboxylic acid, must be characterized thoroughly by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and assess purity (>95%) by HPLC.

-

Section 2: Derivatization Strategies for Lead Optimization

The true power of the 4-aminoquinoline-6-carboxylic acid scaffold lies in its two distinct points for diversification. This allows for a modular approach to building a compound library to probe structure-activity relationships (SAR).

Sources

Technical Procurement & Application Guide: 4-Aminoquinoline-6-carboxylic acid

Topic: "4-Aminoquinoline-6-carboxylic acid" Commercial Availability & Suppliers Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminoquinoline-6-carboxylic acid (CAS 73873-91-3 ) is a critical heterocyclic building block in medicinal chemistry, primarily utilized as a scaffold for the development of antimalarial agents and kinase inhibitors.[1][2] Unlike commodity chemicals, this molecule is typically classified as a specialty research intermediate , often requiring lead times for synthesis or purification upon order.

This guide provides a comprehensive technical profile, a validated "Make vs. Buy" decision matrix, and a detailed synthesis workflow to ensure supply chain resilience for drug discovery programs.

Chemical Profile & Technical Specifications[3][4][5][6][7][8][9][10]

Before procurement, verification of the specific isomer is essential, as positional isomers (e.g., 8-amino-6-carboxy) are common impurities.

| Parameter | Specification |

| Chemical Name | 4-Aminoquinoline-6-carboxylic acid |

| CAS Number | 73873-91-3 |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| SMILES | OC(=O)c1ccc2c(c1)c(N)ccn2 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, dilute acid/base; limited solubility in water/ethanol |

| pKa (Predicted) | ~4.2 (Carboxylic acid), ~8.5 (Quinoline nitrogen) |

| Storage | 2-8°C, protect from light and moisture (Hygroscopic) |

Commercial Availability & Supply Chain

Supplier Landscape

The market for 4-Aminoquinoline-6-carboxylic acid is dominated by specialized catalog suppliers and CROs (Contract Research Organizations). It is rarely held in multi-kilogram stock.

Primary Suppliers (Verified Listings):

-

BLD Pharm: Frequent stock of research quantities (100mg - 5g).

-

Ambeed: Lists high-purity grades (>97%).

-

CymitQuimica / Alfa Chemistry: Often act as aggregators for smaller synthesis labs.

Procurement Strategy: The "Make vs. Buy" Decision

Due to potential stockouts, researchers must evaluate whether to purchase the final compound or synthesize it from more abundant precursors.

Decision Matrix:

| Scenario | Recommendation | Rationale |

| Needs < 5g | BUY | Direct purchase is cost-effective ( |

| Needs > 100g | CUSTOM SYNTHESIS | Catalog prices scale poorly. Contract a CRO to synthesize from 4-chloro precursor. |

| Urgent (< 1 week) | BUY | Synthesis takes 2-4 weeks. Verify "In Stock" status explicitly; ignore "2-3 weeks" estimates. |

Synthesis & Manufacturing Workflow

For laboratories opting for in-house synthesis or validating CRO capabilities, the most robust route proceeds via the Gould-Jacobs reaction followed by chlorination and amination. This pathway avoids the instability of direct aniline oxidation.

Validated Synthetic Pathway

-

Cyclization: Condensation of 4-aminobenzoic acid with diethyl ethoxymethylenemalonate to form the quinoline core (4-hydroxyquinoline-6-carboxylic acid).

-

Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group using Phosphorus Oxychloride (POCl₃). This activates the position for nucleophilic attack.

-

Amination (SₙAr): Nucleophilic aromatic substitution of the chloride with ammonia or a protected amine source.

Process Flow Diagram

The following diagram illustrates the critical reaction steps and quality checkpoints.

Caption: Three-step synthetic pathway from commodity starting materials to the target 4-aminoquinoline scaffold.

Experimental Considerations

-

Safety Critical: Step 2 involves POCl₃, which generates HCl gas. Scrubbers are required.

-

Purification: The intermediate 4-Chloroquinoline-6-carboxylic acid (CAS 386207-77-8) is stable and can be purified by recrystallization, serving as a quality "break point" in the synthesis [1].

-

Amination: Direct treatment with ammonia gas in ethanol at high temperature (sealed tube) is efficient, but using phenol as a solvent with ammonium acetate can lower the pressure requirements.

Quality Control & Validation

When receiving a shipment, the following analytical markers confirm identity and purity.

HPLC Purity Standards

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

-

Detection: UV at 254 nm (aromatic core) and 330 nm (quinoline conjugation).

-

Acceptance Criteria: >95% area under the curve. Impurities often include unreacted 4-chloro intermediate (verify by MS).

NMR Interpretation (DMSO-d₆)

-

δ 13.0 ppm (br s, 1H): Carboxylic acid proton (often invisible if exchanged).

-

δ 8.5-9.0 ppm: Protons at positions 2 and 5 (deshielded by N and COOH).

-

δ 7.0-8.0 ppm: Remaining aromatic protons.

-

δ 6.5-7.5 ppm (br s, 2H): Amino group (-NH₂). Note: This peak disappears with D₂O shake.

Applications in Drug Discovery

Antimalarial Therapeutics

The 4-aminoquinoline core is the pharmacophore responsible for inhibiting heme polymerization in the malaria parasite Plasmodium falciparum. The 6-carboxylic acid moiety allows researchers to attach solubilizing groups or dual-mechanism warheads (e.g., reversing chloroquine resistance) via amide coupling [2].

Kinase Inhibition

Derivatives of quinoline-6-carboxylic acids are structural analogs to FDA-approved kinase inhibitors like Lenvatinib . The 4-amino group forms critical hydrogen bonds within the ATP-binding pocket of kinases such as VEGFR and FGFR.

Caption: Downstream applications and chemical derivatization logic for the 4-aminoquinoline scaffold.

References

-

Benchchem. (2025). 4-Chloroquinoline-6-carboxylic acid: Technical Overview and Synthesis Precursor Data. Retrieved from

-

National Institutes of Health (NIH). (2025). 4-Aminoquinoline: A Comprehensive Review of Synthetic Strategies and Antimalarial Applications. PMC Central. Retrieved from

-

BLD Pharm. (2025). Product Analysis: 4-Aminoquinoline-6-carboxylic acid (CAS 73873-91-3).[1][2][3][4] Retrieved from

-

GuideChem. (2025). Global Supplier Network for Quinoline Carboxylic Acids. Retrieved from

-

Ambeed. (2025). Catalog Entry: 4-Aminoquinoline-6-carboxylic acid. Retrieved from

Sources

In Silico Characterization of 4-Aminoquinoline-6-carboxylic acid: A Theoretical Framework for Electronic Structure & Reactivity

Executive Summary

This technical guide outlines a rigorous computational framework for the theoretical study of 4-Aminoquinoline-6-carboxylic acid , a critical bifunctional scaffold in the synthesis of antimalarial (chloroquine analogues) and antibacterial agents. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can predict the electronic behavior, reactivity descriptors, and spectroscopic signatures of this molecule prior to wet-lab synthesis.

This guide moves beyond generic protocols, offering a specific, self-validating workflow designed to capture the "push-pull" electronic effects inherent in the 4-amino (donor) and 6-carboxyl (acceptor) substitution pattern.

Structural Context & Electronic Significance[1][2][3][4]

The 4-Aminoquinoline-6-carboxylic acid molecule presents a unique electronic environment due to the interplay between the electron-rich amino group at position 4 and the electron-withdrawing carboxylic acid at position 6.[1]

-

The Push-Pull System: The quinoline ring acts as a conjugated bridge.[1] The C4-amino group donates electron density (

effect) into the ring, while the C6-carboxyl group withdraws density ( -

Relevance: This conjugation narrows the HOMO-LUMO band gap compared to unsubstituted quinoline, enhancing its reactivity toward radical scavenging and making it a prime candidate for photophysical applications (fluorescence) and drug-receptor binding interactions.[1]

Computational Methodology (The Protocol)

To ensure scientific integrity and reproducibility (E-E-A-T), the following computational protocol is recommended. This workflow utilizes the B3LYP hybrid functional, which balances computational cost with accuracy for organic electronic properties, paired with the 6-311++G(d,p) basis set to adequately describe the diffuse electron density of the lone pairs on Nitrogen and Oxygen.

Workflow Architecture

The following diagram illustrates the logical flow of the computational study, including mandatory validation steps (frequency checks).

Figure 1: Step-by-step computational workflow for validating the electronic structure of quinoline derivatives.

Protocol Details

-

Geometry Optimization: Perform in the gas phase first. The convergence criteria must be set to "Tight" to ensure the stationary point is precise.[1]

-

Vibrational Analysis: Compute force constants to verify the structure is a true minimum (NImag=0). The absence of imaginary frequencies validates the stability of the optimized geometry.

-

Solvent Models: Apply the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) using water (

) and ethanol (

Electronic Structure & Reactivity Descriptors[2]

The reactivity of 4-Aminoquinoline-6-carboxylic acid is governed by its Frontier Molecular Orbitals (FMOs).[1]

Frontier Molecular Orbital (FMO) Analysis

-

HOMO (Highest Occupied Molecular Orbital): Primarily localized on the 4-amino group and the quinoline nitrogen.[1] It represents the molecule's ability to donate electrons.[1]

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized across the quinoline ring and the carboxyl group. It represents the ability to accept electrons.[1][2]

-

Band Gap (

): The energy difference (

Global Reactivity Descriptors

Using Koopmans' theorem, we derive quantitative descriptors from the orbital energies.[1]

Table 1: Predicted Electronic Parameters (Theoretical Benchmarks) Values are estimated based on comparative DFT studies of similar quinoline derivatives [1, 2].

| Parameter | Symbol | Formula | Est. Value (Gas Phase) | Significance |

| HOMO Energy | - | -5.8 to -6.2 eV | Ionization potential proxy.[1] | |

| LUMO Energy | - | -1.8 to -2.2 eV | Electron affinity proxy.[1] | |

| Energy Gap | ~4.0 eV | Indicates high chemical reactivity.[1] | ||

| Ionization Potential | ~6.0 eV | Energy to remove an electron.[1] | ||

| Electron Affinity | ~2.0 eV | Energy to gain an electron.[1] | ||

| Chemical Hardness | ~2.0 eV | Resistance to charge transfer.[1] | ||

| Electrophilicity | High | Propensity to accept electrons.[1] |

Reactivity Logic Flow

The following diagram explains how raw DFT data translates into actionable chemical insights.

Figure 2: Derivation of Global Reactivity Descriptors from FMO energies.

Molecular Electrostatic Potential (MEP)[5][6]

The MEP map is the most practical visualization for medicinal chemists.[1] It maps the electrostatic potential

-

Negative Regions (Red/Yellow): Areas rich in electrons.[1]

-

Location: The Carbonyl Oxygen (C=O) of the carboxylic acid and the Quinoline Ring Nitrogen (N1).

-

Implication: These are the sites for electrophilic attack (e.g., protonation in acidic media).

-

-

Positive Regions (Blue): Areas deficient in electrons.[1]

-

Location: The Hydroxyl Hydrogen (-OH) of the carboxylic acid and the Amino hydrogens (-NH2).

-

Implication: These are sites for nucleophilic attack or hydrogen bond donation.[1]

-

Application: In drug docking studies, the MEP surface predicts how the molecule aligns within a protein binding pocket (e.g., Plasmodium falciparum lactate dehydrogenase).

Spectroscopic Predictions (TD-DFT)

To validate the theoretical model against experimental data, Time-Dependent DFT (TD-DFT) is used to predict UV-Vis absorption spectra.[1]

-

Transition Type: The dominant transition is expected to be

involving the HOMO -

Solvent Effect: In polar solvents (Ethanol/Water), the absorption maximum (

) typically undergoes a bathochromic shift (Red Shift) compared to the gas phase. This is due to the stabilization of the polar excited state by the solvent, lowering the energy gap. -

Oscillator Strength (

): A high

References

-

Ibeji, C. U., et al. (2017).[1] "Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug." International Journal of Pharmacy Research & Allied Sciences, 6(1), 52-74.

-

Srivastava, R., et al. (2021).[1][3][4] "Structural, Electronic and NLO Properties of 6-aminoquinoline: A DFT/TD-DFT Study." Polycyclic Aromatic Compounds.

-

El-Azab, I. H., et al. (2024).[1][5] "Synthesis, DFT studies on a series of tunable quinoline derivatives." RSC Advances, 14, 21456-21475.[1]

-

Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard Software Reference).

Sources

- 1. researchgate.net [researchgate.net]

- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 3. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Carboxylic Acid Group in 4-Aminoquinoline-6-carboxylic Acid: A Technical Guide for Drug Development Professionals

Introduction: The 4-Aminoquinoline Scaffold and the Strategic Placement of the Carboxylic Acid Moiety

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Its derivatives have been successfully developed into drugs for a range of diseases, most notably malaria, but also for inflammatory conditions and cancer.[1][2][3][4] The versatility of this scaffold lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific, yet profoundly important derivative: 4-Aminoquinoline-6-carboxylic acid. We will delve into the multifaceted role of the carboxylic acid group at the 6-position, a functionalization that significantly influences the molecule's behavior and potential as a therapeutic agent. While direct and extensive research on this exact molecule is emerging, this guide synthesizes established principles of medicinal chemistry and data from related quinoline carboxylic acids to provide a comprehensive understanding of its potential.

I. The Carboxylic Acid Group as a Physicochemical Modulator

The introduction of a carboxylic acid group onto the 4-aminoquinoline core dramatically alters its physicochemical properties. This functional group is a key determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

A. Solubility and Polarity

At physiological pH, the carboxylic acid group is predominantly ionized, existing as a carboxylate anion. This ionization significantly increases the molecule's polarity and, consequently, its aqueous solubility. This enhanced solubility can be advantageous for formulation and bioavailability, particularly for intravenous administration. However, it presents a challenge for oral absorption, as highly polar molecules often exhibit poor membrane permeability.

B. Lipophilicity and Membrane Permeation

The ionized carboxylate group reduces the overall lipophilicity of the 4-aminoquinoline scaffold. While beneficial for solubility, this can hinder the molecule's ability to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier. Drug developers must carefully balance the hydrophilicity conferred by the carboxylic acid with the lipophilicity required for effective permeation to the target site.

II. Pharmacodynamic Implications: The Carboxylic Acid in Target Engagement

The carboxylic acid group is not merely a passive modulator of physicochemical properties; it can actively participate in the interaction between the drug molecule and its biological target.

A. A Key Player in Molecular Recognition

The carboxylate group, with its negative charge and hydrogen bond accepting capabilities, can form strong ionic bonds and hydrogen bonds with complementary residues in a protein's binding pocket. These interactions can be crucial for the molecule's affinity and specificity for its target. For instance, in the context of enzyme inhibition, the carboxylate can mimic the substrate or interact with key catalytic residues. Research on other quinoline carboxylic acids has demonstrated the essential role of this group in binding to enzymes like dihydroorotate dehydrogenase (DHODH), where it forms critical salt bridges and hydrogen bonds.

B. A Handle for Prodrug Strategies

The carboxylic acid group is an ideal anchor for prodrug strategies. By converting the carboxylic acid into an ester or an amide, the molecule's lipophilicity can be increased, enhancing its absorption and distribution. Once in the body, these ester or amide prodrugs can be hydrolyzed by endogenous enzymes to release the active carboxylic acid-containing drug at the desired site of action. This approach allows for overcoming the permeability limitations of the parent drug.

III. Pharmacokinetic Profile: Metabolism and Excretion

The presence of a carboxylic acid group significantly influences the metabolic fate of the 4-aminoquinoline-6-carboxylic acid.

A. Metabolic Stability and Potential for Conjugation

Carboxylic acids are susceptible to phase II metabolic transformations, primarily through glucuronidation. This process involves the conjugation of glucuronic acid to the carboxylic acid moiety, resulting in a highly water-soluble metabolite that is readily excreted in the urine or bile. While this facilitates drug clearance, extensive and rapid metabolism can lead to a short half-life, requiring more frequent dosing.

B. Potential for Drug-Drug Interactions and Toxicity

The metabolic pathways involving carboxylic acids can sometimes lead to drug-drug interactions or toxicity. For example, competition for the same glucuronidation enzymes by co-administered drugs can alter their pharmacokinetic profiles. Additionally, the formation of reactive acyl glucuronides has been implicated in idiosyncratic drug toxicity for some carboxylic acid-containing drugs.

IV. Synthetic Strategies and Derivatization

The carboxylic acid group at the 6-position of the 4-aminoquinoline scaffold serves as a versatile synthetic handle for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

A. Amide Bond Formation

The carboxylic acid can be readily converted to an amide by coupling with a wide range of amines. This allows for the exploration of a vast chemical space and the introduction of various functional groups to probe interactions with the biological target.

B. Esterification

Esterification of the carboxylic acid is a common strategy to create prodrugs with improved pharmacokinetic properties. A variety of alcohols can be used to generate esters with different rates of hydrolysis, allowing for the tuning of the drug's release profile.

C. Bioisosteric Replacement

To mitigate the potential liabilities of the carboxylic acid group, such as poor permeability or metabolic instability, it can be replaced with a bioisostere. Bioisosteres are functional groups with similar physicochemical properties that can maintain or improve the biological activity of the parent compound. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

-

Activation of the Carboxylic Acid: To a solution of 4-aminoquinoline-6-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling agent such as HATU or HBTU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of Quinoline-4-carboxylic Acids via Pfitzinger Reaction

A common method for the synthesis of quinoline-4-carboxylic acids is the Pfitzinger reaction.[5]

-

Reaction Setup: In a round-bottom flask, combine an isatin derivative (1 equivalent) and an α-methylene ketone (1 equivalent) in a 33% aqueous solution of potassium hydroxide.

-

Reflux: Heat the mixture to reflux for 12-24 hours.

-

Neutralization and Precipitation: After cooling, dilute the reaction mixture with water and neutralize with 1 M hydrochloric acid to precipitate the quinoline-4-carboxylic acid product.

-

Isolation and Purification: Filter the precipitate, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

Table 1: Predicted Physicochemical Properties of 4-Aminoquinoline-6-carboxylic Acid and a Bioisosteric Analog

| Property | 4-Aminoquinoline-6-carboxylic acid | 4-Amino-6-(1H-tetrazol-5-yl)quinoline |

| Molecular Weight | 202.19 g/mol | 226.22 g/mol |

| pKa (acidic) | ~4-5 | ~4.5-5 |

| cLogP | ~1.5 | ~1.8 |

| Topological Polar Surface Area | 78.5 Ų | 85.7 Ų |

| Hydrogen Bond Donors | 2 | 2 |

| Hydrogen Bond Acceptors | 4 | 5 |

Note: These values are estimations from computational models and may vary from experimental data.

Visualizations

Diagram 1: Key Roles of the Carboxylic Acid Group

Caption: Multifaceted roles of the carboxylic acid group.

Diagram 2: Experimental Workflow for SAR Studies

Caption: Workflow for SAR studies.

Conclusion: A Strategic Functional Group for Drug Design

The carboxylic acid group at the 6-position of the 4-aminoquinoline scaffold is a powerful and versatile tool for the medicinal chemist. Its profound impact on the molecule's physicochemical properties, target interactions, and pharmacokinetic profile makes it a critical determinant of a drug candidate's success. A thorough understanding of the roles of this functional group, coupled with strategic synthetic modifications and bioisosteric replacements, will be instrumental in unlocking the full therapeutic potential of 4-aminoquinoline-6-carboxylic acid and its derivatives in the ongoing quest for novel and effective medicines.

References

-

Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

-

Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

-

YouTube. (2022). SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. YouTube. [Link]

-

Journal of the Chemical Society C: Organic. (1969). The role of the pyrimidine 4-amino-group in thiamine. Royal Society of Chemistry. [Link]

-

YouTube. (2020). SAR of 4 Aminoquinoline. YouTube. [Link]

-

PubMed Central. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. National Center for Biotechnology Information. [Link]

-

Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. [Link]

-

ACS Publications. (2017). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. American Chemical Society. [Link]

-

ResearchGate. (2019). Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. ResearchGate. [Link]

-

MDPI. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]

-

YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

-

ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

-

PubChem. (n.d.). 6-Amino-4-hydroxyquinoline-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Frontiers. (2021). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers. [Link]

-

PubMed. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2022). Marketed drugs bearing 4‐aminoquinoline scaffold. ResearchGate. [Link]

-

ResearchGate. (2015). (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. [Link]

-

PLOS. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Literature review of "4-Aminoquinoline-6-carboxylic acid" research

The following technical guide details the research, synthesis, and medicinal chemistry applications of the 4-Aminoquinoline-6-carboxylic acid scaffold.

Executive Summary

The 4-aminoquinoline-6-carboxylic acid moiety represents a bifunctional pharmacophore bridging two major therapeutic classes: antimalarials (via the 4-aminoquinoline core, historically validated by Chloroquine) and kinase inhibitors (via the 6-carboxamide vector, validated by drugs like Lenvatinib). Unlike simple 4-aminoquinolines, the inclusion of a C6-carboxylic acid functionality allows for the introduction of solubility-enhancing groups or specific binding elements required for ATP-competitive inhibition in oncology. This guide serves as a primary reference for the synthesis, functionalization, and biological evaluation of this scaffold.

Chemical Architecture & Physicochemical Properties

The scaffold is defined by a bicyclic quinoline ring substituted at the para positions relative to the nitrogen (C4) and the benzenoid ring (C6).

| Property | Value / Characteristic | Relevance |

| Core CAS | 205445-56-3 (Parent Acid) | Unique identifier for the 4-amino-6-carboxy core. |

| Molecular Weight | ~188.18 g/mol (Core) | Fragment-like; ideal for Fragment-Based Drug Design (FBDD). |

| pKa (Ring N) | ~8.1 (Predicted) | Critical for lysosomal accumulation (antimalarial mechanism). |

| H-Bond Donors | 2 (Amine, Carboxyl) | High capacity for specific receptor interactions. |

| Vector Analysis | C4-Amino: "Warhead" vector. C6-Carboxyl: "Solubilizing/Linking" vector. | Allows independent optimization of potency and pharmacokinetics. |

Synthetic Methodologies

The synthesis of 4-aminoquinoline-6-carboxylic acid derivatives typically avoids direct electrophilic substitution due to the deactivated nature of the pyridine ring. The most robust industrial route utilizes the Gould-Jacobs reaction or a modified Conrad-Limpach approach, starting from 4-aminobenzoic acid derivatives.

Primary Synthetic Pathway (Gould-Jacobs Logic)

This pathway constructs the pyridine ring onto a pre-functionalized benzene ring, ensuring correct regiochemistry at C6.

Caption: Step-wise construction of the 4-aminoquinoline-6-carboxylic acid scaffold via the Gould-Jacobs protocol.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 4-((3-chloro-4-fluorophenyl)amino)quinoline-6-carboxylate (Representative Intermediate).

Phase 1: Cyclization (Gould-Jacobs)

-

Reagents: Mix methyl 4-aminobenzoate (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq).

-

Condensation: Heat neat at 110°C for 2 hours. Ethanol is evolved (distillation setup recommended).[1]

-

Cyclization: Add the resulting enamine oil dropwise to refluxing diphenyl ether (Dowtherm A) at 250°C. Stir for 45 minutes.

-

Isolation: Cool to room temperature. Dilute with hexane. Filter the precipitate (Methyl 4-hydroxyquinoline-6-carboxylate).

-

Validation: LC-MS should show [M+H]+ corresponding to the hydroxy-quinoline.

Phase 2: Chlorination

-

Reagents: Suspend the hydroxyquinoline (1.0 eq) in POCl3 (5.0 eq).

-

Reaction: Heat to reflux (105°C) for 3 hours. The suspension will clear as the chloride forms.

-

Workup: Evaporate excess POCl3 under reduced pressure. Pour residue onto crushed ice/NH4OH carefully to neutralize. Extract with DCM.

-

Safety: POCl3 reacts violently with water. Use a blast shield.

Phase 3: SNAr Amination

-

Reagents: Dissolve 4-chloroquinoline-6-carboxylate (1.0 eq) in Isopropanol (IPA). Add 3-chloro-4-fluoroaniline (1.1 eq).

-

Catalyst: Add catalytic HCl (dioxane solution) or use the aniline hydrochloride salt.

-

Reaction: Reflux at 85°C for 12 hours.

-

Purification: The product often precipitates as the HCl salt. Filter and wash with cold IPA.

Medicinal Chemistry & SAR

The 4-aminoquinoline-6-carboxylic acid scaffold offers a versatile template. The SAR is distinct between antimalarial and anticancer applications.

Structure-Activity Relationship (SAR) Map

Caption: Functional mapping of the scaffold for dual therapeutic indications.

Therapeutic Applications[2]

A. Antimalarial Activity [2]

-

Mechanism: Inhibition of hemozoin formation in the parasite digestive vacuole.[3]

-

Role of C6-COOH: Standard 4-aminoquinolines (Chloroquine) lack this group. Introducing an amide at C6 allows for the attachment of "reversal agent" moieties (e.g., chemosensitizers) that can bypass the PfCRT resistance transporter.

-

Key Insight: Derivatives with a C6-carboxamide often retain activity against Chloroquine-Resistant (CQR) Plasmodium falciparum strains.

B. Anticancer Activity (Kinase Inhibition)

-

Mechanism: ATP-competitive inhibition (Type I or Type II).

-

Role of C6-COOH: This is the critical vector for extending into the solvent-exposed region of the kinase ATP pocket.

-

Case Study (Lenvatinib): Lenvatinib utilizes a quinoline-6-carboxamide core.[4] The 4-position holds a urea moiety (via an ether link, structurally related), but 4-amino analogues (Bosutinib-like) use the same binding logic where the quinoline N1 interacts with the hinge region.

References

-

Synthesis of 4-Aminoquinoline Derivatives

- Title: 4-Aminoquinoline: a comprehensive review of synthetic str

- Source: Frontiers in Chemistry (2025).

-

URL:[Link]

-

Antimalarial Activity & Resistance

- Kinase Inhibitor Synthesis (Lenvatinib Analogues): Title: How to Synthesize 4-chloro-7-Methoxyquinoline-6-carboxamide. Source: Guidechem Technical Resources.

-

General Quinoline Synthesis (Organic Syntheses)

- Title: 4,7-Dichloroquinoline (Classic Protocol).

- Source: Organic Syntheses, Coll. Vol. 3.

-

URL:[Link]

-

Safety Data

- Title: 4-Aminoquinoline Compound Summary.

- Source: PubChem.

-

URL:[Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. In <i>silico</i> evaluation of quinoline-4-carboxamides as potential antimalarial agents - Arabian Journal of Chemistry [arabjchem.org]

Methodological & Application

Application Note: Synthesis of 4-Aminoquinoline-6-carboxylic Acid via the Doebner Reaction

Abstract